1-Amino-1-(2-bromophenyl)propan-2-OL
Description
1-Amino-1-(2-bromophenyl)propan-2-OL is a brominated aromatic amino alcohol with the molecular formula C₉H₁₂BrNO. Its hydrochloride derivative (CAS 1803592-85-9) has a molecular weight of 266.57 g/mol and features a 2-bromophenyl group attached to a propan-2-ol backbone with an amino substituent . This compound is structurally characterized by the presence of a bromine atom at the ortho position of the phenyl ring, which influences its electronic and steric properties. The amino and hydroxyl groups contribute to its polarity, making it a candidate for applications in pharmaceutical synthesis or asymmetric catalysis.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
1-amino-1-(2-bromophenyl)propan-2-ol |
InChI |
InChI=1S/C9H12BrNO/c1-6(12)9(11)7-4-2-3-5-8(7)10/h2-6,9,12H,11H2,1H3 |
InChI Key |
XPDUPQLMNKNIRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1Br)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Reduction of Prochiral Ketones
This method employs chiral catalysts to achieve enantioselective synthesis. A representative protocol involves:
- Preparation of 1-(2-bromophenyl)propan-2-one via Friedel-Crafts acylation of 2-bromobenzene with propionyl chloride.
- Asymmetric reduction using (S)-BINOL-derived catalysts (e.g., (S)-3,3′-dibromo-1,1′-bi-2-naphthol) to achieve >90% enantiomeric excess (ee).
- Work-up via flash chromatography for purification.
| Parameter | Value |
|---|---|
| Catalyst loading | 7.5 mol% |
| Temperature | 35°C |
| Reaction time | 5 days |
| Solvent | Toluene |
| Yield | 61–75% |
This method is favored for its high stereocontrol, though prolonged reaction times are a limitation.
Grignard Addition-Oxidation Sequence
A two-step approach widely used in industrial settings:
-
- The ketone reacts with ammonium acetate and sodium cyanoborohydride to introduce the amino group.
Advantages : Scalability and compatibility with diverse substituents.
One-Pot Mizoroki-Heck/Asymmetric Allylic Alkylation
A tandem catalytic process developed for efficiency:
Steps :
- Pd-catalyzed Mizoroki-Heck coupling of 2-bromoacetophenone derivatives with allylboronates.
- Chiral ligand-mediated asymmetric allylic alkylation using (R)-3,3′-Br₂-BINOL.
| Metric | Value |
|---|---|
| Enantiomeric ratio | 96:4 |
| Overall yield | 70% |
| Catalyst system | Pd(0)/chiral BINOL |
This method eliminates intermediate isolation, reducing purification steps.
Hydrolytic Amination Under Autoclave Conditions
High-pressure synthesis adapted from patented methodologies:
Protocol :
- React (S)-1-methoxy-2-propylamine with 2-bromophenyl magnesium bromide.
- Hydrolyze the intermediate with 37% HCl at 135–140°C under 19–30 bar pressure.
- Neutralize with NaOH and isolate via azeotropic distillation.
Comparative Analysis of Methods
| Method | Yield | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Asymmetric Reduction | 61–75% | >90 | Moderate | Industrial |
| Grignard-Oxidation | 57–83% | N/A | High | Pilot-scale |
| One-Pot Catalytic | 70% | 96 | Low | Lab-scale |
| Autoclave Hydrolysis | 80–90% | N/A | High | Industrial |
Key Challenges and Solutions
- Stereochemical Purity : Chiral catalysts (e.g., BINOL derivatives) address racemization risks.
- Byproduct Formation : Hydrazine monohydrate suppresses indene byproducts during Mizoroki-Heck reactions.
- Scale-up Limitations : Azeotropic distillation with xylene/Lutron® HF1 improves isolation efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2-bromophenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or Grignard reagents.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
1-Amino-1-(2-bromophenyl)propan-2-OL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2-bromophenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can enhance the compound’s binding affinity to specific targets, while the amino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Halogen Substitution
1-(4-Bromophenyl)-2-methylpropan-2-ol (CAS 57469-91-7)
- Molecular Formula : C₁₀H₁₃BrO
- Key Features: Bromine at the para position of the phenyl ring; a methyl group replaces the amino moiety.
- Implications: The absence of an amino group reduces polarity compared to the target compound. The para-bromo substitution may alter crystal packing and solubility .
(1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL (CAS 1270057-87-8)
- Molecular Formula: C₁₀H₁₄BrNO
- Key Features : Bromine at the meta position and a methyl group on the phenyl ring; defined (1S,2R) stereochemistry.
- The meta-bromo placement may influence electronic interactions in catalysis or binding .
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5)
- Molecular Formula: C₈H₉BrFNO
- Key Features : Shorter carbon chain (ethane backbone); bromine and fluorine substituents on the phenyl ring.
- The ethane backbone may reduce molecular rigidity compared to propan-2-ol derivatives .
Functional Group Variations
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)
- Molecular Formula: C₁₃H₂₁NO
- Key Features : tert-Butyl group replaces bromine; (1S,2R) stereochemistry.
- The lack of bromine reduces molecular weight and alters electronic properties .
(S)-2-Amino-1,1-diphenylpropan-1-ol
- Molecular Formula: C₁₅H₁₇NO
- Key Features: Two phenyl groups and an amino-hydroxyl motif; (S)-configuration.
- The absence of halogen simplifies synthesis but limits halogen-specific interactions .
Simplified Analogues
1-Aminopropan-2-ol (Isopropanolamine)
Data Table: Comparative Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen | Key Substituents | Stereochemistry | CAS Number |
|---|---|---|---|---|---|---|
| 1-Amino-1-(2-bromophenyl)propan-2-OL | C₉H₁₂BrNO | 230.11 (free base) | Br | 2-bromophenyl, amino | Not specified | 1803592-85-9* |
| 1-(4-Bromophenyl)-2-methylpropan-2-ol | C₁₀H₁₃BrO | 229.12 | Br | 4-bromophenyl, methyl | None | 57469-91-7 |
| (1S,2R)-1-Amino-1-(3-bromo-5-methylphenyl)propan-2-OL | C₁₀H₁₄BrNO | 252.13 | Br | 3-bromo-5-methylphenyl | (1S,2R) | 1270057-87-8 |
| (R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol | C₈H₉BrFNO | 234.07 | Br, F | 5-bromo-2-fluorophenyl | (R) | 1213027-14-5 |
| (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL | C₁₃H₂₁NO | 207.32 | None | 3-tert-butylphenyl | (1S,2R) | 1019534-32-7 |
*Hydrochloride salt form.
Research Findings and Implications
- Stereochemical Influence : Compounds with defined stereochemistry, such as (1S,2R)-configured analogues, exhibit distinct optical rotations (e.g., +2.8° for related phosphonic acids ), suggesting that the target compound’s enantiomers may have divergent biological or catalytic activities.
- Fluorine, as seen in the ethan-1-ol derivative, introduces electronegativity but reduces steric bulk .
- Industrial Relevance: Simplified analogues like isopropanolamine are commercially significant for non-pharmaceutical applications, whereas brominated derivatives are niche candidates in medicinal chemistry .
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